molecular formula C16H9Cl2FN2OS B8051852 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one

5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B8051852
M. Wt: 367.2 g/mol
InChI Key: OSMGJNMAUTVZKV-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The preparation of 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one involves several synthetic routes and reaction conditions. The industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in the synthesis include acids, bases, and organic solvents.

    Industrial Production: Large-scale production of this compound involves optimizing the reaction conditions to maximize yield and minimize by-products. This often includes the use of specialized equipment and techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. This can be achieved using reagents such as halogens or nucleophiles.

    Common Reagents and Conditions: The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are formed. Major products from these reactions include various derivatives and intermediates that can be further utilized in different applications.

Scientific Research Applications

5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique reactivity and properties.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or marker in various assays.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in the development of new drugs or treatments.

    Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing applications.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 2632: Known for its antibacterial properties, CID 2632 is a cephalosporin antibiotic.

    CID 6540461: Another cephalosporin antibiotic with similar pharmacological actions.

    CID 5362065: A compound with similar structural features but different reactivity and applications.

    CID 5479530: Also a cephalosporin antibiotic, known for its specific antibacterial activity.

The uniqueness of this compound lies in its specific molecular structure and reactivity, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2OS/c17-10-6-5-9(7-11(10)18)8-13-15(22)21(16(23)20-13)14-4-2-1-3-12(14)19/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMGJNMAUTVZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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